molecular formula C15H16ClN3O B2983587 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide CAS No. 1448031-45-5

2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Cat. No.: B2983587
CAS No.: 1448031-45-5
M. Wt: 289.76
InChI Key: DGVUBRDDRFHASB-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

A series of N’-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides were synthesized using an appropriate synthetic route and characterized by elemental analysis and spectral data .


Molecular Structure Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .


Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .

Scientific Research Applications

Synthetic Applications and Biological Activity

Compounds related to 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide have been synthesized and evaluated for their potential in various biological activities. For example, benzothiazole derivatives have been designed and synthesized, showing significant in vivo inhibitory effects on tumor growth, highlighting the potential of these compounds in anticancer research (Yoshida et al., 2005). Similarly, benzamide-based 5-aminopyrazoles and their derivatives have been prepared and tested for their anti-influenza A virus activity, with several compounds exhibiting significant antiviral activities (Hebishy et al., 2020). These studies demonstrate the versatility of benzamide derivatives in developing new therapeutic agents.

Antimycobacterial and Analgesic Properties

Further research into N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives has revealed promising antimycobacterial properties, with specific compounds showing significant activity against Mycobacterium tuberculosis (Nayak et al., 2016). Additionally, the synthesis and evaluation of pyrazoles and triazoles bearing a dibromoquinazoline moiety have been explored for their analgesic activity, contributing to the development of new analgesic drugs (Saad et al., 2011).

Crystal Structure and Molecular Interactions

The study of the crystal structure and molecular interactions of antipyrine-like derivatives, including 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, has provided insights into the solid-state structures of these compounds. Analysis through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations has elucidated the stabilization mechanisms of their molecular assemblies, which could inform the design of new materials with specific properties (Saeed et al., 2020).

Future Directions

Pyrazole and its derivatives have attracted the attention of many researchers to study its skeleton chemically and biologically . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, it is expected that the combined information will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact in the design of synthetic methods, where they take part .

Properties

IUPAC Name

2-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-19-14(10-6-7-10)8-11(18-19)9-17-15(20)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVUBRDDRFHASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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